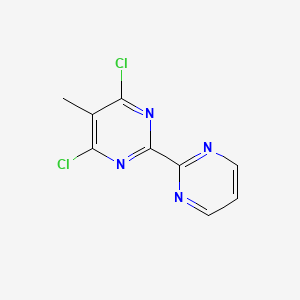

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, agriculture, and material science. This compound, characterized by its two chlorine atoms and a methyl group attached to the pyrimidine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product .

Industrial Production Methods: For industrial-scale production, the process involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a reaction vessel. Diethyl malonate is then added dropwise, followed by refluxing and maintaining the temperature. After the reaction, hydrochloric acid is added to adjust the pH, and the product is isolated by centrifugation and drying .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

This compound serves as a crucial building block in the synthesis of antiviral nucleotide derivatives. Research has indicated its potential in developing treatments for viral infections by acting as an intermediate in the production of antiviral drugs . Additionally, studies have shown that it exhibits antitumor activity by inducing apoptosis in cancer cells, leading to an increase in sub-G1 populations in vitro.

Anti-inflammatory Activity

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine derivatives have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This highlights its potential application in treating inflammatory diseases.

Agricultural Applications

Pesticide Development

The compound's derivatives are explored for their efficacy as agrochemicals. Pyrimidine-based compounds often possess herbicidal and fungicidal properties, making them valuable in crop protection strategies. Research into the structure–activity relationships (SARs) of these compounds has shown promising results in enhancing their biological activity against various agricultural pests .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound acts as a versatile precursor for synthesizing more complex pyrimidine derivatives. These derivatives are essential in the development of pharmaceuticals and other chemical products. The compound's ability to undergo various chemical transformations makes it a valuable asset in synthetic pathways.

Material Science

Development of Functional Materials

The unique properties of this compound allow its use in creating materials with specific functionalities. For instance, it can be incorporated into coatings or dyes due to its stability and reactivity under different environmental conditions. Its application extends to the formulation of corrosion inhibitors that protect metal surfaces from degradation.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral and anticancer properties; anti-inflammatory activity; COX-2 inhibition |

| Agriculture | Development of pesticides; herbicidal and fungicidal properties |

| Chemical Synthesis | Building block for synthesizing complex pyrimidine derivatives |

| Material Science | Development of functional materials; corrosion inhibitors; coatings and dyes |

Case Studies

- Antiviral Research : A study highlighted the synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide as an intermediate for antiviral nucleotide derivatives. This research demonstrated the compound's potential role in developing effective antiviral therapies against various viral pathogens .

- Anticancer Studies : In vitro assays showed that derivatives of this compound significantly induced apoptosis in cancer cell lines. The mechanism involved alterations in gene expression related to cell cycle regulation and stress responses.

- Agricultural Applications : Research into pyrimidine derivatives demonstrated their effectiveness against specific agricultural pests, indicating their potential use as environmentally friendly pesticides that could reduce reliance on traditional chemical agents .

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparación Con Compuestos Similares

2,4-Dichloro-5-methylpyrimidine: This compound is structurally similar but lacks the additional pyrimidine ring, which can affect its reactivity and applications.

4,6-Dichloro-2-(methylthio)pyrimidine: Another related compound with a methylthio group instead of a methyl group, leading to different chemical properties and uses.

Uniqueness: 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Actividad Biológica

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure that includes two chlorine atoms and a methyl group on its pyrimidine rings. This structural configuration allows it to interact with various biological targets, influencing enzymatic activities and cellular processes.

Enzyme Interactions:

The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis. For instance, it affects the activity of enzymes like cyclooxygenase (COX), which plays a crucial role in inflammatory responses. Studies have reported IC50 values for COX inhibition comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as an anti-inflammatory agent .

Cellular Effects:

Research indicates that this compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its anticancer potential. For example, in vitro studies have shown that this compound can lead to increased sub-G1 populations in cancer cells, indicating cell death .

Antitumor Activity

A study investigated the antiproliferative effects of this compound across multiple cancer cell lines. The compound exhibited significant cytotoxicity with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 7.1 |

| A431 (Epidermal) | 1.4 |

| T98G (Glioblastoma) | 3.1 |

These results highlight the compound's potential as a therapeutic agent against various cancers .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated notable anti-inflammatory activity. In vivo studies using carrageenan-induced paw edema models showed that it effectively reduced inflammation, with ED50 values comparable to indomethacin:

| Compound | ED50 (µM) |

|---|---|

| This compound | 9.17 |

| Indomethacin | 9.17 |

This suggests that it may serve as a viable alternative for treating inflammatory conditions .

Structure–Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components. Modifications to the pyrimidine ring can significantly alter its pharmacological properties. For instance, the presence of electron-withdrawing or electron-releasing groups can enhance or diminish its inhibitory effects on target enzymes like COX .

Propiedades

IUPAC Name |

4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDCLQXMHQXGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.